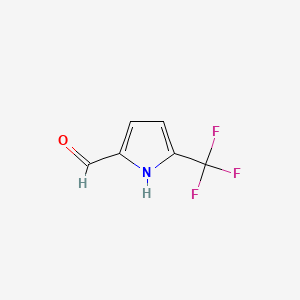

5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)5-2-1-4(3-11)10-5/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIJMCJVUKNFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde

Introduction: The Strategic Importance of the Trifluoromethyl-Pyrrole Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2]

The pyrrole ring is a ubiquitous five-membered heterocycle found in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[3][4] The convergence of these two privileged motifs in 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde creates a highly versatile building block for drug discovery. The aldehyde functionality serves as a synthetic handle for elaboration into a multitude of more complex structures, making this compound a valuable starting material for constructing novel therapeutic agents.[5] This guide provides a detailed examination of the most logical and field-proven strategies for its synthesis, focusing on the underlying chemical principles and providing actionable experimental protocols.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic strategy. The formyl group at the C2 position strongly suggests a Vilsmeier-Haack reaction as the final synthetic step, a classic and highly effective method for formylating electron-rich heterocycles.[6][7] This disconnection leads to the key intermediate, 2-(Trifluoromethyl)-1H-pyrrole .

Caption: Simplified workflow of the Paal-Knorr synthesis.

Detailed Experimental Protocol: 2-(Trifluoromethyl)-1H-pyrrole

This protocol is adapted from established methodologies for Paal-Knorr synthesis.

Materials:

-

1,1,1-Trifluoro-2,5-hexanedione

-

Ammonium acetate

-

Glacial acetic acid

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,1,1-trifluoro-2,5-hexanedione (1.0 eq), ammonium acetate (1.5 eq), and glacial acetic acid (1.5 eq).

-

Add toluene as the solvent (approx. 0.2 M concentration of the diketone).

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diketone is consumed (typically 4-6 hours).

-

Allow the mixture to cool to room temperature.

-

Carefully dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford pure 2-(Trifluoromethyl)-1H-pyrrole.

Part II: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the premier method for introducing a formyl group onto an electron-rich aromatic or heterocyclic ring. [8][9]The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium ion. [6][10] While the CF₃ group at the C2 position is strongly deactivating, the pyrrole nitrogen's lone pair is still capable of directing the electrophilic substitution to the vacant C5 position, ensuring high regioselectivity.

Mechanism of the Vilsmeier-Haack Reaction

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the highly electrophilic chloroiminium salt (the Vilsmeier reagent).

-

Electrophilic Aromatic Substitution: The π-system of the 2-(trifluoromethyl)-1H-pyrrole attacks the Vilsmeier reagent, forming a cationic sigma complex.

-

Aromatization and Hydrolysis: Deprotonation restores the aromaticity of the pyrrole ring. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.

Caption: Key stages of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol: this compound

This protocol is based on standard Vilsmeier-Haack procedures, with adjustments for the deactivated substrate.

Materials:

-

2-(Trifluoromethyl)-1H-pyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium acetate solution or sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

Set up a three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel and a magnetic stirrer.

-

To the flask, add anhydrous DMF (3.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.

-

Stir the mixture at 0 °C for 30-45 minutes.

-

Prepare a solution of 2-(trifluoromethyl)-1H-pyrrole (1.0 eq) in anhydrous DCM.

-

Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. Gentle heating (40 °C) may be required for less reactive substrates.

-

Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto a stirred mixture of crushed ice and saturated sodium acetate solution.

-

Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Data Summary

The following table provides an overview of the key parameters for the proposed two-step synthesis. Yields are representative and may vary based on experimental conditions and scale.

| Step | Reaction Name | Key Reagents | Solvent | Temp. | Typical Yield |

| 1 | Paal-Knorr Synthesis | 1,1,1-Trifluoro-2,5-hexanedione, NH₄OAc | Toluene | Reflux | 65-80% |

| 2 | Vilsmeier-Haack | POCl₃, DMF | DCM | 0 °C to RT | 70-85% |

Conclusion

The synthesis of this compound is most effectively achieved through a robust, two-step sequence. The foundational Paal-Knorr reaction provides reliable access to the key 2-(trifluoromethyl)-1H-pyrrole intermediate from commercially available precursors. Subsequent regioselective formylation using the Vilsmeier-Haack reaction cleanly installs the aldehyde at the C5 position. This synthetic route is characterized by its operational simplicity, use of well-understood named reactions, and high potential for scalability, making it an ideal choice for researchers in academic and industrial settings who require access to this valuable fluorinated building block for drug discovery and development programs.

References

-

Zeng, W., et al. (2023). Regioselective Synthesis of 3-Trifluoromethylpyrroles by [3+2] Cycloaddition of N-Acyl α-Amino Acids and 2-Bromo-3,3,3-Trifluoropropene. J. Org. Chem., 88, 14088–14095. [Link]

-

ACS Publications. (2020). Three-Component Cascade Synthesis of Fully Substituted Trifluoromethyl Pyrroles via a Cu(II)/Rh(III)-Promoted Aza-Michael Addition/Trifluoromethylation Cyclization/Oxidation Reaction. The Journal of Organic Chemistry. [Link]

-

Zanatta, N., et al. (2006). Synthesis of Trifluoromethyl Pyrroles. Synfacts, 2006(12), 1216. [Link]

-

Jiang, X., et al. (2025). Divergent Synthesis of Highly Functional 3-Trifluoromethylated Dihydropyrroles and Pyrroles via 6π-Photocyclization. Organic Letters. [Link]

-

Request PDF. (2025). Synthesis of Trifluoromethyl Pyrroles and Their Benzo Analogues. [Link]

-

Organic Chemistry Portal. Synthesis of pyrroles. [Link]

-

MDPI. (2022). Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

- Google Patents. (1992). Synthesis of 2-aryl-5-(trifluoromethyl)

-

Chem LibreTexts. (2021). Paal-Knorr Pyrrole Synthesis. [Link]

- Google Patents. (2021). Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. CN112194607A.

-

Petrova, O. V., et al. (2014). Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. Chemistry of Heterocyclic Compounds, 50(7), 941-947. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Barton–Zard reaction. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. [Link]

-

ALL ABOUT CHEMISTRY. (2020). Barton-Zard Pyrrole Synthesis. [Link]

-

SynArchive. Barton-Zard Reaction. [Link]

-

MySkinRecipes. This compound. [Link]

- Google Patents. (2023). Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.

-

International Journal of Pharmaceutical Sciences and Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]

-

Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. [Link]

-

PubMed. (2023). Barton-Zard Reaction of β-Fluoro-β-nitrostyrenes─a Selective Route to Functionalized 4-Fluoropyrroles. [Link]

-

ResearchGate. (2025). The Many Roles for Fluorine in Medicinal Chemistry. [Link]

-

Patsnap Eureka. (2018). Preparation method of 5-(2-fluorophenyl)-1h-pyrrole-3-carbaldehyde intermediate of vornorazan fumarate. [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (2021). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. [Link]

-

PubMed Central. (2021). Recent Advancements in Pyrrole Synthesis. [Link]

-

PubMed. (2007). The role of fluorine in medicinal chemistry. [Link]

- Google Patents. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. WO2001028997A2.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde

Executive Summary: 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. The strategic placement of a highly electronegative trifluoromethyl group and a reactive carbaldehyde function on the pyrrole scaffold imparts unique electronic properties that are highly sought after in drug design. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, intended for researchers and professionals in chemical and pharmaceutical development.

Introduction: The Significance of Fluorinated Pyrroles

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. In drug development, trifluoromethyl (-CF3) groups are particularly valued for their ability to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby improving cell membrane permeability.

This compound serves as a critical intermediate, leveraging the unique attributes of the -CF3 group. Its structure combines the aromaticity of the pyrrole ring with the synthetic versatility of an aldehyde, making it a valuable precursor for a diverse range of more complex molecular architectures. Pyrrole-2-carbaldehyde derivatives, in general, are recognized as versatile scaffolds for generating compounds with a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Structural and Electronic Profile

The core of the molecule is a five-membered pyrrole ring. The powerful electron-withdrawing nature of the trifluoromethyl group at the C5 position significantly influences the electron density of the entire ring system. This effect deactivates the pyrrole ring towards electrophilic attack compared to its non-fluorinated analogs. Conversely, it increases the electrophilicity of the carbaldehyde at the C2 position, making it more susceptible to nucleophilic attack.

Table 1: Core Chemical Properties

| Property | Value | Source |

| CAS Number | 1367875-88-4 | [1][2] |

| Molecular Formula | C6H4F3NO | [1] |

| Molecular Weight | 163.10 g/mol | [1][2] |

| Appearance | Light-orange to brown crystalline solid | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While a specific, consolidated datasheet is not publicly available, data can be inferred from similar structures and general principles.

Table 2: Expected Spectroscopic Characteristics

| Technique | Expected Chemical Shifts / Peaks | Rationale |

| ¹H NMR | δ 9.5-10.0 (s, 1H, -CHO), δ 7.0-7.5 (m, 2H, pyrrole H), δ 11.0-12.0 (br s, 1H, N-H) | The aldehyde proton is significantly deshielded. Pyrrole protons appear in the aromatic region, with splitting patterns dependent on the solvent. The N-H proton is broad and downfield. |

| ¹³C NMR | δ 175-185 (C=O), δ 110-140 (pyrrole carbons), δ 120-130 (q, -CF3) | The aldehyde carbon is highly deshielded. The -CF3 carbon appears as a quartet due to C-F coupling. |

| ¹⁹F NMR | δ -60 to -70 (s, 3F) | A characteristic singlet for the -CF3 group relative to a standard like CFCl3. |

| IR (cm⁻¹) | 3200-3400 (N-H stretch), 1660-1690 (C=O stretch), 1100-1300 (C-F stretch) | Key functional group vibrations confirm the presence of the N-H, aldehyde, and trifluoromethyl moieties. |

Synthesis and Purification

The most common and efficient method for synthesizing pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[4][5] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.

Synthetic Workflow: Vilsmeier-Haack Formylation

The synthesis begins with the precursor, 2-(trifluoromethyl)-1H-pyrrole. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a chlorinating agent (like phosphoryl chloride, POCl3). The electron-rich pyrrole ring attacks the electrophilic Vilsmeier reagent, leading to formylation, predominantly at the electron-rich C5 position.

Sources

Spectroscopic Characterization of 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical protocols for the characterization of this compound.

Introduction: The Significance of Fluorinated Pyrroles

Pyrrole-2-carbaldehydes are versatile synthons in the development of a wide array of biologically active molecules and functional materials. The introduction of a trifluoromethyl (-CF₃) group at the 5-position of the pyrrole ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can lead to enhanced pharmacological activity and improved pharmacokinetic profiles in drug candidates. Accurate and thorough spectroscopic characterization is paramount to confirm the structure and purity of this compound, ensuring the reliability of subsequent research and development.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name and CAS number, is foundational to understanding its spectroscopic signature.

IUPAC Name: this compound CAS Number: 1367875-88-4[1][2] Molecular Formula: C₆H₄F₃NO[1] Molecular Weight: 163.10 g/mol [1]

Diagram of the Molecular Structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For fluorinated compounds, ¹⁹F NMR provides direct information about the fluorine environment.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-coupling (Hz) |

| ~9.6 | Singlet | 1H | Aldehyde CHO | - |

| ~7.0 | Doublet | 1H | Pyrrole H-4 | J(H-3, H-4) ≈ 3.7 |

| ~6.7 | Doublet | 1H | Pyrrole H-3 | J(H-3, H-4) ≈ 3.7 |

| Broad | Singlet | 1H | Pyrrole N-H | - |

Rationale and Causality:

-

Aldehyde Proton: The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect, thus appearing at a very downfield chemical shift.

-

Pyrrole Protons: The two protons on the pyrrole ring will appear as doublets due to coupling to each other. The electron-withdrawing trifluoromethyl and aldehyde groups will deshield these protons. The expected coupling constant is typical for protons on a pyrrole ring.

-

N-H Proton: The pyrrole N-H proton signal is often broad due to quadrupole broadening from the nitrogen atom and exchange with residual water in the solvent. Its chemical shift can be variable.

Reference Data from 5-(Trifluoroacetyl)-1H-pyrrole-2-carbaldehyde[3]:

-

¹H NMR (DMSO-d₆, δ, ppm): 9.61 (s, 1H, CHO), 6.95 (d, 1H, J = 3.7 Hz, H-4), 6.67 (d, 1H, J = 3.7 Hz, H-3).

The predicted spectrum for the trifluoromethyl analogue is expected to be very similar to the trifluoroacetyl analogue, as the electronic effects of both groups on the pyrrole ring protons are comparable.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity (due to J-coupling with F) | Assignment |

| ~187 | Singlet | Aldehyde C=O |

| ~150 | Quartet | Pyrrole C-5 |

| ~140 | Singlet | Pyrrole C-2 |

| ~120 | Quartet | -CF₃ |

| ~120 | Singlet | Pyrrole C-4 |

| ~114 | Singlet | Pyrrole C-3 |

Rationale and Causality:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and appears at a characteristic downfield position.

-

Pyrrole Carbons: The chemical shifts of the pyrrole carbons are influenced by the substituents. C-5, being directly attached to the -CF₃ group, will show a quartet splitting pattern due to coupling with the three fluorine atoms. C-2 is also deshielded due to the attached aldehyde.

-

-CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant.

Reference Data from 5-(Trifluoroacetyl)-1H-pyrrole-2-carbaldehyde[3]:

-

¹³C NMR (DMSO-d₆, δ, ppm): 187.5 (CHO), 172.0 (q, J(C-F) = 30.3 Hz, COCF₃), 150.1 (C-5), 139.6 (C-2), 119.8 (C-4), 118.4 (q, J(C-F) = 292.7 Hz, CF₃), 113.7 (C-3).

The key difference in the predicted ¹³C NMR spectrum of the trifluoromethyl analogue is the absence of the trifluoroacetyl carbonyl carbon and the direct attachment of the -CF₃ group to the pyrrole C-5.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.

Predicted ¹⁹F NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -70 | Singlet | -CF₃ |

Rationale and Causality:

-

The chemical shift of the -CF₃ group attached to an aromatic ring typically falls within this range. The absence of neighboring fluorine or hydrogen atoms that would couple to the -CF₃ group would result in a singlet.

Diagram of the NMR Acquisition and Processing Workflow.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H stretch |

| ~2820, ~2720 | Medium, Sharp | Aldehyde C-H stretch |

| ~1670 | Strong, Sharp | Aldehyde C=O stretch |

| ~1100-1300 | Strong | C-F stretches |

Rationale and Causality:

-

N-H Stretch: The N-H stretch of the pyrrole ring typically appears as a broad band in this region.

-

Aldehyde C-H Stretch: The two characteristic C-H stretching bands for an aldehyde are expected in this region.

-

C=O Stretch: The strong absorption for the conjugated aldehyde carbonyl group is a prominent feature.

-

C-F Stretches: The C-F stretching vibrations of the trifluoromethyl group will result in strong absorptions in the fingerprint region.

Reference Data from 5-(Trifluoroacetyl)-1H-pyrrole-2-carbaldehyde[3]:

-

IR (KBr, ν, cm⁻¹): 3318 (N-H), 1671 (C=O).

The IR spectrum of the trifluoromethyl analogue is expected to show a similar N-H and aldehyde C=O stretch. The most significant difference will be the presence of strong C-F stretching bands.

Diagram of the IR Spectroscopy Experimental Workflow.

Caption: A typical workflow for solid sample analysis using ATR-FTIR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Fragment |

| 163 | [M]⁺ (Molecular Ion) |

| 162 | [M-H]⁺ |

| 134 | [M-CHO]⁺ |

| 94 | [M-CF₃]⁺ |

Rationale and Causality:

-

Molecular Ion: The peak corresponding to the molecular weight of the compound (163) should be observed.

-

Fragmentation: Common fragmentation pathways for aldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl radical ([M-CHO]⁺). The C-C bond between the pyrrole ring and the trifluoromethyl group can also cleave, leading to the loss of a CF₃ radical.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific spectrometer being used.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will likely be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. A proton-decoupled sequence is often used to simplify the spectrum.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy (ATR)

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Record a background spectrum of the clean, empty crystal.

-

Sample Spectrum: Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

-

Data Acquisition: Acquire the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform any necessary baseline corrections.

Mass Spectrometry (EI)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For volatile compounds, a direct insertion probe or GC-MS can be used. Acquire the mass spectrum over an appropriate m/z range (e.g., 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to elucidate the fragmentation pattern.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed, albeit predictive, analysis of the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data, grounded in the experimental data of a close structural analogue and fundamental spectroscopic principles. The provided protocols offer a starting point for researchers to obtain high-quality data for this important fluorinated building block. The unique spectroscopic signatures imparted by the trifluoromethyl and aldehyde functionalities provide a clear and unambiguous means of structural confirmation.

References

-

Petrova, O. V., et al. (2014). Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. Chemistry of Heterocyclic Compounds, 50(7), 941-949. [Link]

- Google Patents. (n.d.). Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.

-

PubChem. (n.d.). 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group onto the pyrrole scaffold dramatically alters its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, reactivity, and potential applications, with a focus on the underlying chemical principles and practical experimental considerations.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density of the pyrrole ring and the reactivity of the aldehyde functionality.

| Property | Value | Source(s) |

| Molecular Weight | 163.1 g/mol | [1] |

| Molecular Formula | C₆H₄F₃NO | [1][2] |

| CAS Number | 1367875-88-4 | [1][2] |

| Appearance | Expected to be a solid | General knowledge |

| Storage Temperature | -20°C | [3] |

Synthesis and Purification

The synthesis of this compound can be approached through several routes. A common strategy involves the introduction of the trifluoromethyl group onto a pre-existing pyrrole ring, followed by formylation, or vice versa. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like pyrrole.[4][5] Alternatively, trifluoroacetylation of a pyrrole derivative followed by further chemical modification can yield the target compound.[6][7]

Below is a representative, field-proven protocol based on the Vilsmeier-Haack formylation of 2-(trifluoromethyl)-1H-pyrrole. The causality behind each step is explained to provide a deeper understanding of the process.

Experimental Protocol: Vilsmeier-Haack Formylation

Causality: This protocol leverages the high reactivity of the α-position of the pyrrole ring towards electrophilic substitution. The Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile to introduce the formyl group. The electron-withdrawing trifluoromethyl group at the 5-position deactivates the ring, necessitating controlled reaction conditions.

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) to 0°C with an ice bath. The reaction is exothermic and forms the electrophilic Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-(trifluoromethyl)-1H-pyrrole (1.0 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 5°C. The slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the aldehyde.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The following table summarizes the expected spectral data, which is crucial for confirming the identity and purity of the synthesized compound. The presence of the -CF3 group will notably influence the chemical shifts in NMR spectroscopy.

| Technique | Expected Characteristics |

| ¹H NMR | Aldehyde Proton (CHO): Singlet, δ ~9.5-10.0 ppm (deshielded).Pyrrole Protons (CH): Two doublets in the aromatic region (δ ~6.5-7.5 ppm), showing coupling to each other.NH Proton: Broad singlet, δ >10.0 ppm (can exchange with D₂O). |

| ¹³C NMR | Carbonyl Carbon (C=O): δ ~180-190 ppm.Pyrrole Carbons: Four distinct signals in the aromatic region (δ ~110-140 ppm). The carbon attached to the -CF3 group will appear as a quartet due to C-F coupling.Trifluoromethyl Carbon (-CF₃): Quartet, δ ~120-125 ppm, with a large ¹JC-F coupling constant. |

| IR Spectroscopy | N-H Stretch: Broad peak around 3300-3400 cm⁻¹.C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.C=O Stretch (Aldehyde): Strong, sharp peak around 1660-1680 cm⁻¹.C-F Stretch: Strong, characteristic peaks in the 1100-1300 cm⁻¹ region. |

Reactivity and Applications

The reactivity of this compound is dominated by the interplay between the electron-withdrawing trifluoromethyl group and the electrophilic aldehyde functionality.

Key Reactivity Insights:

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack, enabling reactions such as Wittig olefination, reductive amination, and the formation of Schiff bases. These transformations are fundamental for building more complex molecular architectures.

-

Pyrrole Ring: The trifluoromethyl group deactivates the pyrrole ring towards further electrophilic substitution. However, the N-H proton is acidic and can be deprotonated with a suitable base to generate a nucleophilic pyrrolide anion, allowing for N-alkylation or N-arylation.

Applications in Drug Development

Pyrrole-containing compounds are prevalent in pharmaceuticals due to their ability to mimic peptidic structures and participate in hydrogen bonding. The introduction of a trifluoromethyl group can enhance a drug candidate's metabolic stability and membrane permeability.

-

Enzyme Inhibition: Trifluoromethyl ketones, which can be synthesized from the corresponding aldehydes, are known inhibitors of various enzymes, including histone deacetylases (HDACs).[8] This suggests that derivatives of this compound could be explored as potential therapeutic agents.

-

Kinase Inhibitors: The pyrrole scaffold is a key component in several approved tyrosine kinase inhibitors.[9] The unique electronic properties imparted by the -CF3 group make this compound a valuable building block for the synthesis of novel kinase inhibitors for oncology and other therapeutic areas.

-

Antimicrobial Agents: Pyrrole derivatives have shown a broad spectrum of antimicrobial activities.[10] The lipophilicity and electron-withdrawing nature of the trifluoromethyl group can be leveraged to design new antimicrobial compounds with improved efficacy.

Safe Handling and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While specific toxicity data is limited, the known hazards of related compounds provide a basis for safe handling procedures.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11][13] Avoid contact with skin and eyes.[14][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] For long-term storage, refrigeration at -20°C is recommended.[3]

-

Fire Safety: In case of fire, use water spray, dry chemical, carbon dioxide, or chemical foam as extinguishing media.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The unique combination of the reactive aldehyde functionality and the electronically modified pyrrole ring provides a rich platform for chemical exploration. A thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the development of novel chemical entities.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: 1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde. Retrieved January 15, 2026, from [Link]

-

Angene Chemical. (2024, August 23). Safety Data Sheet: 3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde. Retrieved January 15, 2026, from [Link]

-

Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (n.d.). Pyrrole-2-carboxaldehyde. Organic Syntheses. Retrieved January 15, 2026, from [Link]

- Petrova, O. V., et al. (2014). Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. Chemistry of Heterocyclic Compounds, 50(7), 941-947.

- Rainier, S., & Anderson, R. J. (1997). Notes: Synthesis 2-Trifluoroacetylpyrole. The Journal of Organic Chemistry, 62(11), 3664–3665.

- Cunha, S., et al. (2012). A closer insight into the mechanism operating in the trifluoroacetylation of pyrrole. New trifluoromethyl pyrroylmethane discovered. Tetrahedron Letters, 53(45), 6074-6077.

-

MySkinRecipes. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 15, 2026, from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 15, 2026, from [Link]

- Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9.

- Frey, R. R., et al. (2002). Trifluoromethyl ketones as inhibitors of histone deacetylase. Bioorganic & Medicinal Chemistry Letters, 12(23), 3443-7.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules, 28(12), 4791.

Sources

- 1. This compound | 1367875-88-4 [chemicalbook.com]

- 2. 1367875-88-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [myskinrecipes.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. scite.ai [scite.ai]

- 7. researchgate.net [researchgate.net]

- 8. Trifluoromethyl ketones as inhibitors of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde: Synthesis, Structure, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of increasing interest to researchers in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group onto the pyrrole scaffold significantly influences its electronic properties, metabolic stability, and potential as a pharmacophore. This document will delve into the molecular architecture, plausible synthetic routes, spectroscopic characterization, and prospective applications of this compound, offering a foundational resource for scientists engaged in the exploration of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound possesses a core pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom. The key substituents are a trifluoromethyl (-CF3) group at the C5 position and a carbaldehyde (-CHO) group at the C2 position. The strong electron-withdrawing nature of the trifluoromethyl group profoundly impacts the electron density distribution within the pyrrole ring, influencing its reactivity and intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C6H4F3NO | [1] |

| Molecular Weight | 163.1 g/mol | [1] |

| CAS Number | 1367875-88-4 | [1] |

The interplay between the electron-withdrawing trifluoromethyl group and the aldehyde functionality dictates the molecule's chemical behavior. The aldehyde group provides a reactive handle for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex derivatives.

Caption: Chemical structure of this compound.

Proposed Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic rings. This proposed pathway leverages the directing effects of the trifluoromethyl group on the pyrrole ring.

Caption: Proposed Vilsmeier-Haack synthesis of this compound.

Experimental Protocol (Proposed):

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, cool dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. Allow the mixture to stir for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with Pyrrole: Dissolve 2-(trifluoromethyl)pyrrole in a suitable anhydrous solvent (e.g., 1,2-dichloroethane) and cool the solution to 0 °C. Add the prepared Vilsmeier reagent dropwise to the pyrrole solution with vigorous stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis and Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is chosen due to its high regioselectivity for the formylation of pyrroles. The electron-withdrawing trifluoromethyl group is expected to direct the electrophilic Vilsmeier reagent to the C5 position. The use of anhydrous conditions is critical to prevent the premature hydrolysis of the Vilsmeier reagent and phosphorus oxychloride.

Spectroscopic Characterization (Predicted)

Definitive spectroscopic data for this compound is not publicly available. However, based on the analysis of structurally similar compounds, the following characteristic spectral features can be predicted.

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Aldehyde proton (CHO): A singlet in the region of δ 9.5-10.0 ppm. - Pyrrole protons (CH): Two doublets in the aromatic region (δ 6.0-7.5 ppm), showing coupling to each other. - NH proton: A broad singlet, the chemical shift of which will be dependent on solvent and concentration. |

| ¹³C NMR | - Aldehyde carbon (C=O): A signal in the downfield region, typically δ 175-185 ppm. - Pyrrole carbons: Signals in the aromatic region (δ 110-140 ppm). The carbon attached to the trifluoromethyl group will show a quartet due to C-F coupling. - Trifluoromethyl carbon (CF₃): A quartet in the region of δ 120-130 ppm with a large ¹JCF coupling constant. |

| FTIR (cm⁻¹) | - N-H stretch: A broad band around 3300-3400 cm⁻¹. - C=O stretch (aldehyde): A strong, sharp absorption band around 1660-1680 cm⁻¹. - C-F stretches: Strong absorptions in the region of 1100-1300 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): An ion peak corresponding to the molecular weight of the compound (163.1 g/mol ). - Fragmentation: Characteristic fragmentation patterns would likely involve the loss of the aldehyde group (M-29) and potentially the trifluoromethyl group. |

Potential Applications in Drug Development

The incorporation of a trifluoromethyl group into a pyrrole scaffold is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of a molecule.[2] Trifluoromethyl groups can improve metabolic stability by blocking sites of oxidation, increase lipophilicity which can aid in cell membrane permeability, and enhance binding affinity to biological targets through favorable interactions.[3]

Pyrrole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] The presence of the trifluoromethyl group in this compound makes it an attractive starting point for the synthesis of novel therapeutic agents. For instance, trifluoromethyl-substituted salicylanilides have demonstrated potent activity against multidrug-resistant Staphylococcus aureus.[5]

The aldehyde functionality serves as a versatile chemical handle for the construction of a diverse library of derivatives through reactions such as reductive amination, Wittig reactions, and condensations, enabling the exploration of structure-activity relationships.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the safety information for structurally related compounds such as pyrrole-2-carboxaldehyde and N-substituted trifluoromethylphenyl derivatives, the following precautions should be taken:[6][7]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

It is imperative to consult a comprehensive and up-to-date SDS for this specific compound before handling.

Conclusion

This compound represents a promising, yet underexplored, building block for the development of novel therapeutic agents. Its unique structural features, particularly the presence of the trifluoromethyl group, suggest the potential for favorable pharmacokinetic and pharmacodynamic properties. The proposed synthetic route via the Vilsmeier-Haack reaction offers a practical approach to its preparation. This technical guide provides a foundational understanding of its structure, synthesis, and potential applications, intended to stimulate further research and unlock the full therapeutic potential of this intriguing molecule.

References

-

Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. (2025-06-11). National Institutes of Health. Retrieved from [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017-12-20). Allied Academies. Retrieved from [Link]

-

Material Safety Data Sheet - 1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. (2021-10-27). PubMed. Retrieved from [Link]

Sources

- 1. This compound | 1367875-88-4 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic architecture, governed by the interplay between the electron-rich pyrrole ring, the strongly electron-withdrawing trifluoromethyl group, and the electrophilic carbaldehyde, results in a nuanced and highly valuable reactivity profile. This guide provides a comprehensive exploration of the synthesis and chemical behavior of this compound. We will dissect the influence of its functional groups on reactivity, detailing key transformations at the aldehyde moiety and the pyrrole core. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and mechanistic diagrams to empower researchers in leveraging this potent scaffold for novel molecular design and synthesis.

Introduction: A Scaffold of Contrasting Electronic Demands

The pyrrole ring is a cornerstone of heterocyclic chemistry, famously appearing in vital biological molecules like heme and chlorophyll.[1] When substituted, its chemical personality can be dramatically altered. In this compound, the molecule is subject to a fascinating electronic push-pull dynamic.

-

The Pyrrole Ring: An aromatic, five-membered heterocycle with a lone pair of electrons on the nitrogen atom delocalized into the ring, rendering it electron-rich and susceptible to electrophilic attack.

-

The Aldehyde Group (-CHO): A classic electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. Its carbonyl carbon is a prime site for nucleophilic addition.[2]

-

The Trifluoromethyl Group (-CF₃): One of the most powerful electron-withdrawing groups in organic chemistry. Its presence significantly lowers the electron density of the pyrrole ring and enhances the electrophilicity of the aldehyde carbon.

This unique combination of functional groups makes the molecule a valuable precursor for synthesizing a wide array of more complex structures. The inclusion of fluorine, and specifically the -CF₃ group, is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[3][4]

Synthesis of the Core Scaffold

The most direct and industrially scalable method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction .[5] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[6]

Mechanism: Vilsmeier-Haack Formylation

The reaction proceeds in three main stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7]

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent. The substitution preferentially occurs at the C2 position, which is the most nucleophilic site and is less sterically hindered.[6][8]

-

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde.

Diagram: Vilsmeier-Haack Reaction Workflow

Caption: Workflow for the Vilsmeier-Haack synthesis.

Experimental Protocol: Vilsmeier-Haack Formylation

Rationale: This protocol utilizes the in-situ generation of the Vilsmeier reagent at low temperatures to control its reactivity, followed by reaction with the substituted pyrrole. The basic workup ensures the complete hydrolysis of the intermediate iminium salt.[2]

-

Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 5.0 equiv.) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Reaction: Dissolve 2-(Trifluoromethyl)-1H-pyrrole (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Incubation: Allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is ~7-8.[7]

-

Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Reactivity Profile: A Tale of Two Functional Groups

The reactivity of the title compound is dictated by the aldehyde and the substituted pyrrole ring. The powerful -CF₃ group modulates the behavior of both.

Reactions at the Aldehyde Group

The aldehyde carbon is rendered highly electrophilic by both the adjacent carbonyl oxygen and the distal -CF₃ group. This makes it an excellent substrate for a variety of nucleophilic addition and condensation reactions.[9][10]

This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base like piperidine.[11] The resulting α,β-unsaturated products are valuable Michael acceptors and precursors for various bioactive molecules.[12][13]

Diagram: Knoevenagel Condensation Mechanism

Caption: Mechanism of the Knoevenagel condensation.

Table 1: Representative Knoevenagel Condensation Reactions

| Active Methylene Compound | Base Catalyst | Solvent | Product Type | Ref. |

| Malononitrile | Piperidine | Ethanol | 2-((5-(trifluoromethyl)-1H-pyrrol-2-yl)methylene)malononitrile | [14] |

| Ethyl Cyanoacetate | Piperidine | Ethanol | Ethyl 2-cyano-3-(5-(trifluoromethyl)-1H-pyrrol-2-yl)acrylate | [12] |

| Barbituric Acid | Acetic Acid | Ethanol | 5-((5-(trifluoromethyl)-1H-pyrrol-2-yl)methylene)pyrimidine-trione | [12] |

The Wittig reaction provides a reliable method for converting aldehydes into alkenes.[15] It utilizes a phosphonium ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon-carbon double bond.[16][17] This reaction is crucial for carbon chain extension and the synthesis of complex olefins.[18][19] The stereochemical outcome (E/Z alkene) depends on the stability of the ylide used.[16]

-

Reduction: The aldehyde can be easily reduced to the corresponding primary alcohol, 5-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄). This alcohol can serve as a precursor for further functionalization.

-

Oxidation: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent, can oxidize the aldehyde to the corresponding carboxylic acid, 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid.

Reactions Involving the Pyrrole Ring

While the electron-withdrawing groups (-CHO, -CF₃) deactivate the pyrrole ring towards typical electrophilic aromatic substitution, it remains sufficiently nucleophilic to participate in certain powerful ring-forming reactions.

The Pictet-Spengler reaction is a condensation followed by a ring-closing electrophilic substitution, typically occurring between a β-arylethylamine and an aldehyde or ketone.[20] Pyrroles are sufficiently nucleophilic to act as the "aryl" component in this transformation.[20][21] Reacting this compound with a suitable amine, such as tryptamine, under acidic conditions can lead to the formation of complex, fused heterocyclic systems, which are scaffolds for many alkaloids.[22][23] The reaction is driven by the formation of an electrophilic iminium ion that is then attacked by the nucleophilic C3 position of the pyrrole ring.[20]

Applications in Drug Discovery

The title compound is a valuable starting material for the synthesis of pharmacologically active agents.[24] The Knoevenagel adducts, in particular, have shown promise. For instance, acrylonitriles derived from the condensation of pyrrole-2-carbaldehydes with phenylacetonitriles have demonstrated significant and specific cytotoxicity against cancer cell lines like MCF-7 (breast cancer).[13] The trifluoromethyl group often enhances the potency and pharmacokinetic profile of these final compounds.[3]

Conclusion

This compound presents a compelling case study in modern synthetic chemistry. The strategic placement of electron-withdrawing groups on an electron-rich pyrrole core creates a molecule with a rich and predictable reactivity profile. Its aldehyde handle is a gateway to a multitude of transformations including condensations, reductions, and oxidations, while the pyrrole ring, though deactivated, retains sufficient nucleophilicity for key cycloaddition reactions. This duality makes it an indispensable tool for medicinal chemists aiming to construct novel, fluorine-containing heterocyclic compounds with potential therapeutic applications.

References

-

Petrova, O. V., et al. (2014). Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. Chemistry of Heterocyclic Compounds, 50(7), 941-949. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]

-

ChemTube3D. (n.d.). Pyrrole - The Vilsmeier Reaction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Nigríni, M., et al. (2020). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. Organic Letters, 22(15), 5889–5893. Available at: [Link]

-

J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

-

Rajput, A. P., & Patil, S. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. Available at: [Link]

-

Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Pictet‐Spengler‐type reaction of N‐aminoethyl pyrroles and trifluoroacetaldehyde methyl hemiacetal catalyzed by chiral BPA XIX. Retrieved from [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

- Google Patents. (2020). CN112194607A - Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.

-

Göricke, F., & Schneider, C. (2016). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. The Journal of Organic Chemistry, 81(15), 6549–6557. Available at: [Link]

- Google Patents. (2023). CN115611806A - Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.

-

ResearchGate. (2015). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

McCluskey, A., et al. (2011). The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles. RSC Advances, 1(7), 1275-1283. Available at: [Link]

-

Fiveable. (n.d.). 3.2 Nucleophilic addition reactions. Retrieved from [Link]

-

Wikipedia. (2023). Wittig reaction. Retrieved from [Link]

-

Kakiuchi, K., et al. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. HETEROCYCLES, 91(3), 593-602. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. Retrieved from [Link]

-

Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]

-

Lee, S., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(42), 28246–28256. Available at: [Link]

-

Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]

-

Chemistry LibreTexts. (2023). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

Khalaf, M., et al. (2012). KNOEVENAGEL CONDENSATION OF 5-SUBSTITUTED FURAN-2-CARBOXALDEHYDE WITH INDAN-1,3-DIONE. Iraqi Journal of Science, 53(1), 17-24. Available at: [Link]

-

Pearson. (n.d.). Nucleophilic Addition Practice Problems. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. PubChem Compound Summary for CID 21978257. Retrieved from [Link].

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. benchchem.com [benchchem.com]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Knoevenagel Condensation [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Wittig Reaction [organic-chemistry.org]

- 17. Wittig reaction - Wikipedia [en.wikipedia.org]

- 18. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 20. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 21. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jk-sci.com [jk-sci.com]

- 23. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

The Emergence of a Key Fluorinated Heterocycle: A Technical Guide to 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for optimizing drug candidates. The trifluoromethyl group (-CF3), in particular, exerts a profound influence on a molecule's physicochemical and pharmacological properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] When appended to heterocyclic systems, which are themselves foundational components of a vast majority of FDA-approved drugs, the trifluoromethyl group unlocks new avenues for molecular design and therapeutic innovation.

This guide focuses on a particularly valuable building block at the intersection of these two domains: 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde . This compound, bearing the CAS Number 1367875-88-4, is a highly versatile intermediate for the synthesis of a diverse array of more complex molecules.[1][2][3] The presence of both a reactive carbaldehyde "handle" and a metabolically robust trifluoromethyl group on the pyrrole ring makes it a sought-after precursor for novel therapeutics, particularly in the development of kinase inhibitors and other targeted agents. This document provides an in-depth examination of the synthetic strategies, mechanistic underpinnings, and practical considerations for the preparation and characterization of this important heterocyclic compound.

Synthetic Pathways and Mechanistic Rationale

While a direct, one-pot synthesis from simple precursors is not widely documented, a logical and robust synthetic strategy can be devised based on established transformations of the pyrrole ring. The most chemically sound approach involves a two-stage process: the introduction of a trifluoroacetyl group, followed by its reduction to the trifluoromethyl group. This strategy leverages the well-established reactivity of the pyrrole nucleus and provides a reliable pathway to the target molecule.

Stage 1: Acylation of the Pyrrole Ring via a Protected Intermediate

Direct acylation of pyrrole can be complicated by the electron-rich nature of the ring, which can lead to polymerization or lack of regioselectivity. A more controlled and effective method, as demonstrated by Petrova et al. in the synthesis of the analogous 5-trifluoroacetylpyrrole-2-carbaldehydes, involves the use of a protected pyrrole-2-carbaldehyde.[4] This approach ensures that the acylation occurs specifically at the C5 position.

The core of this stage is the trifluoroacetylation of a pyrrole-2-carbaldehyde acetal with trifluoroacetic anhydride. The acetal protecting group serves a dual purpose: it deactivates the C2 position towards electrophilic attack and prevents side reactions involving the aldehyde functionality. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the highly electrophilic trifluoroacetyl cation is attacked by the electron-rich pyrrole ring, preferentially at the C5 position.

DOT Diagram: Synthetic Pathway to this compound

Caption: Proposed synthetic workflow for this compound.

Stage 2: Reduction of the Trifluoroacetyl Group

The conversion of the trifluoroacetyl precursor to the final trifluoromethyl product is a critical reduction step. The carbon of the trifluoroacetyl group is highly electrophilic, but the strength of the C-F bonds and the stability of the gem-difluoroalkene intermediate can make this transformation challenging. A number of reducing conditions can be considered, with the choice depending on the overall stability of the molecule. The Wolff-Kishner reduction, or variations thereof, which involves the formation of a hydrazone followed by treatment with a strong base at elevated temperatures, is a classic method for the deoxygenation of ketones and aldehydes. Milder, more modern methods may also be applicable and would be preferable to avoid potential degradation of the pyrrole ring.

Experimental Protocols

The following protocols are based on established and validated procedures for analogous transformations and represent a robust pathway for the synthesis of this compound.

Protocol 1: Synthesis of 5-Trifluoroacetyl-1H-pyrrole-2-carbaldehyde (Precursor)

This protocol is adapted from the work of Petrova et al. and details the synthesis of the key precursor.[4]

Step 1a: Acetal Protection of Pyrrole-2-carbaldehyde

-

A solution of pyrrole-2-carbaldehyde and 5,5-dimethylpropanediol in benzene is refluxed with a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Water is removed azeotropically using a Dean-Stark apparatus over 5-6 hours.

-

The reaction mixture is cooled, washed with aqueous sodium bicarbonate, and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude 2-(5,5-Dimethyl-1,3-dioxan-2-yl)-1Н-pyrrole is purified by column chromatography.

Step 1b: Trifluoroacetylation

-

A stirred mixture of the protected pyrrole from Step 1a and pyridine is prepared in anhydrous diethyl ether and cooled to between -15 and -20°C.

-

A solution of trifluoroacetic anhydride in anhydrous diethyl ether is added dropwise over 1.5 hours, maintaining the low temperature.

-

The reaction mixture is stirred for an additional 3 hours at the same temperature.

-

The mixture is then warmed to room temperature, and water is added. The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the protected 5-trifluoroacetylpyrrole intermediate.

Step 1c: Deprotection

-

The crude product from Step 1b is dissolved in aqueous acetone containing a catalytic amount of acid.

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The product, 5-trifluoroacetylpyrrole-2-carbaldehyde, is isolated by extraction and purified by column chromatography.

Protocol 2: Proposed Reduction to this compound

This is a proposed protocol based on standard organic transformations.

-

To a solution of 5-trifluoroacetyl-1H-pyrrole-2-carbaldehyde in a suitable high-boiling solvent (e.g., diethylene glycol), add hydrazine hydrate.

-

The mixture is heated to reflux to form the hydrazone intermediate.

-

A strong base, such as potassium hydroxide or potassium tert-butoxide, is added portion-wise.

-

The reaction is heated to a higher temperature (e.g., 180-200°C) to facilitate the reduction and nitrogen gas evolution.

-

After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

Data Presentation

The following table summarizes the key physicochemical properties of the target compound and its immediate precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 5-Trifluoroacetyl-1H-pyrrole-2-carbaldehyde[4] | C7H4F3NO2 | 191.11 | Crystalline solid |

| This compound [3] | C6H4F3NO | 163.10 | Solid |

Note: Detailed experimental characterization data (NMR, IR, MS) for the final product is not widely available in peer-reviewed literature and would need to be determined upon synthesis.

Conclusion and Future Outlook

This compound stands as a testament to the power of fluorine chemistry in creating high-value, versatile building blocks for drug discovery. The synthetic route outlined in this guide, grounded in established chemical principles, provides a clear and reproducible path for its preparation. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of key intermediates like this one will only increase. Further research into more direct and scalable synthetic methods, as well as a full elucidation of its reaction scope, will undoubtedly pave the way for the discovery of the next generation of innovative, fluorine-containing medicines.

References

-

Petrova, O. V., et al. (2014). Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. Chemistry of Heterocyclic Compounds, 50(7), 941-947. [Link]

-

Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56(2), 355-659. [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). Organic & Biomolecular Chemistry. [Link]

-

Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). Molecules. [Link]

-

Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. (2024). Synthetic Communications. [Link]

-

Trifluoromethylated heterocycles. (2012). PubMed. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]

-

Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. (2024). Scientific Reports. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde

Abstract

This technical guide provides an in-depth exploration of 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde, a pivotal building block in modern medicinal chemistry and materials science. The pyrrole scaffold is a well-established "privileged structure" due to its prevalence in a vast array of biologically active natural products and pharmaceutical agents.[1][2] The strategic introduction of a trifluoromethyl (CF₃) group imparts unique properties, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity, making this reagent particularly valuable for drug discovery programs.[3] This document details the synthesis of the title compound via the Vilsmeier-Haack reaction and provides validated, step-by-step protocols for its subsequent transformation through Knoevenagel condensation, Wittig olefination, and reductive amination. The causality behind experimental choices, mechanistic insights, and the significance of the resulting products are discussed to provide researchers with a comprehensive and practical resource.

Introduction: A Versatile Fluorinated Heterocycle